molecular formula C16H14N2O B5584502 2-Ethyl-3-phenylquinazolin-4-one CAS No. 5260-41-3

2-Ethyl-3-phenylquinazolin-4-one

Cat. No.: B5584502
CAS No.: 5260-41-3
M. Wt: 250.29 g/mol
InChI Key: FDLSIWMJFKVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-phenylquinazolin-4-one is a heterocyclic compound with the molecular formula C16H14N2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties.

Scientific Research Applications

2-Ethyl-3-phenylquinazolin-4-one has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethyl-3-phenylquinazolin-4-one involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is typically carried out under solvent- and transition metal-free conditions, using t-BuONa as a base and oxygen as a green oxidant. The reaction is performed at 120°C for 24 hours, yielding the desired product in high yield .

Another method involves the refluxing of a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulphide in boiling anhydrous pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-phenylquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the quinazolinone ring.

    Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and other green oxidants.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with different functional groups, while substitution reactions can yield a variety of substituted quinazolinones.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase and thymidylate synthase, which are involved in DNA repair and synthesis . This inhibition can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4-one
  • 3-Phenylquinazolin-4-one
  • 2-Methylquinazolin-4-one

Comparison

2-Ethyl-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, it may exhibit different pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

2-ethyl-3-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-15-17-14-11-7-6-10-13(14)16(19)18(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSIWMJFKVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352138
Record name 2-ethyl-3-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-41-3
Record name 2-ethyl-3-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3-phenylquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-phenylquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
2-Ethyl-3-phenylquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
2-Ethyl-3-phenylquinazolin-4-one
Reactant of Route 5
2-Ethyl-3-phenylquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
2-Ethyl-3-phenylquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.